molecular formula C22H16F3N3O2S2 B2743966 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 451468-42-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2743966
CAS No.: 451468-42-1
M. Wt: 475.5
InChI Key: RIPVGLWANMMQPW-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H16F3N3O2S2 and its molecular weight is 475.5. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Design

Compounds related to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide have been extensively studied for their unique structural properties. Studies on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal that these molecules have a folded conformation, allowing the pyrimidine ring to be inclined to the benzene ring at specific angles. This structural characteristic suggests potential for designing molecules with specific binding affinities or reactivities, making them valuable in drug design and molecular engineering applications (S. Subasri et al., 2017).

Inhibitory Activity and Antitumor Potential

Several studies have demonstrated the potent dual inhibitory activity of compounds structurally similar to this compound. For instance, derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have shown significant inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as antitumor agents. One compound, in particular, demonstrated remarkable potency, suggesting the structural framework of these molecules could be explored further for developing new cancer therapies (A. Gangjee et al., 2008).

Antimicrobial and Antifungal Activities

Novel thienopyrimidine derivatives linked with rhodanine structures have been synthesized and evaluated for their antimicrobial activities. These compounds, sharing a core structural motif with this compound, exhibited significant antibacterial and antifungal potencies. Certain derivatives showed remarkable inhibitory concentrations against pathogens such as E. coli, B. subtilis, and C. albicans, highlighting the potential of these structures in developing new antimicrobial agents (Nagaraju Kerru et al., 2019).

Quantum Chemical Analysis and Drug Design

Quantum chemical analysis of molecules structurally similar to this compound has been performed to gain insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic properties. Such studies are crucial in understanding the pharmacokinetic properties and drug-likeness of potential antiviral agents, including those against SARS-CoV-2. By exploring the molecular docking of these compounds against viral proteins, researchers can identify promising candidates for further development into effective COVID-19 treatments (S. Mary et al., 2020).

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S2/c23-22(24,25)15-8-4-5-9-16(15)26-18(29)13-32-21-27-17-10-11-31-19(17)20(30)28(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPVGLWANMMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.